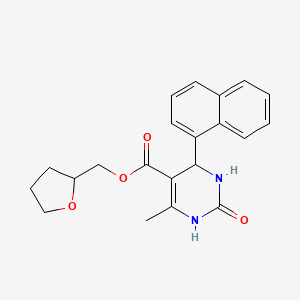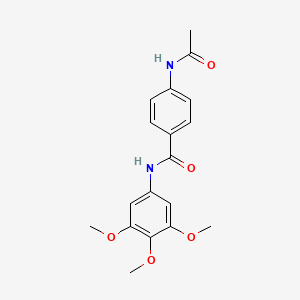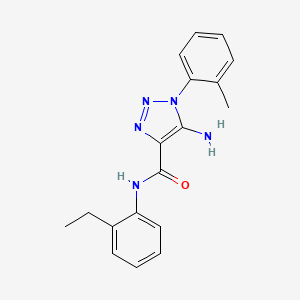![molecular formula C12H11N5S2 B5139225 4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTT, and it is a yellow-colored powder that is soluble in water.
Scientific Research Applications
MTT has been widely used in scientific research due to its ability to act as a colorimetric indicator for cell viability and proliferation assays. It is commonly used in the MTT assay, which is a widely-used method for measuring the viability of cells in vitro. This assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored product that can be quantified spectrophotometrically.
Mechanism of Action
MTT is reduced by mitochondrial dehydrogenases in viable cells to formazan. This reaction occurs only in viable cells, and the amount of formazan produced is proportional to the number of viable cells present in the sample. The reduction of MTT to formazan involves the transfer of electrons from NADH or NADPH to the tetrazolium ring of MTT, resulting in the formation of a colored product.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in cell-based assays.
Advantages and Limitations for Lab Experiments
The main advantage of using MTT in cell viability assays is its high sensitivity and specificity. It is a reliable indicator of cell viability and proliferation and can be used in a wide range of cell types and experimental conditions. However, the MTT assay has some limitations, including the fact that it cannot distinguish between viable and non-viable cells, and it is not suitable for use in certain cell types, such as those that do not have mitochondrial dehydrogenases.
Future Directions
MTT has potential applications in various fields, including drug discovery, toxicology, and cancer research. Future research could focus on developing new MTT-based assays for specific cell types or experimental conditions, as well as exploring the potential use of MTT in vivo. Additionally, researchers could investigate the mechanism of MTT reduction in cells and explore the potential use of MTT as a tool for studying mitochondrial function and metabolism.
Conclusion:
MTT is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a colorimetric indicator in cell viability assays, and it has high sensitivity and specificity. While MTT has no known biochemical or physiological effects on cells or organisms, it has potential applications in drug discovery, toxicology, and cancer research. Further research is needed to explore the full potential of MTT in these fields.
Synthesis Methods
MTT can be synthesized by the reaction of 2-methyl-1,3-benzothiazol-6-amine with 4-methyl-5-nitrothiazol-2-amine in the presence of sodium dithionite. The resulting compound is then diazotized with sodium nitrite and hydrochloric acid to form MTT.
properties
IUPAC Name |
4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-6-11(19-12(13)14-6)17-16-8-3-4-9-10(5-8)18-7(2)15-9/h3-5H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQLYSWAXEBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)

![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5139176.png)
![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)

![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
